Tyroserleutide

Vue d'ensemble

Description

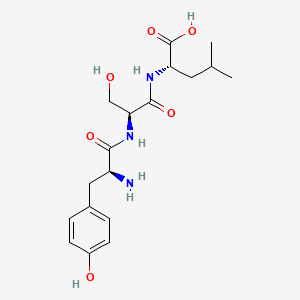

Le tyroserleutide est un composé tripeptidique composé de trois acides aminés : la L-tyrosine, la L-sérine et la L-leucine. Il a montré des effets antitumoraux significatifs, en particulier en inhibant la croissance des cellules d’hépatocarcinome humain . Ce composé est connu pour son faible poids moléculaire, sa construction simple, sa non-immunogénicité, sa spécificité, ses rares effets secondaires et sa facilité de synthèse .

Applications De Recherche Scientifique

Tyroserleutide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating immune responses and cell signaling pathways.

Medicine: Demonstrated significant antitumor effects, particularly in hepatocellular carcinoma.

Industry: Potential applications in the development of therapeutic agents and drug delivery systems.

Mécanisme D'action

Le tyroserleutide exerce ses effets en activant le système monocyte-macrophage, ce qui améliore les effets antitumoraux des macrophages contre les cellules tumorales. Il stimule la sécrétion d’effecteurs cytotoxiques tels que l’interleukine-1β, le facteur de nécrose tumorale-α et l’oxyde nitrique. Ces effecteurs jouent un rôle crucial dans l’inhibition de la prolifération des cellules tumorales et l’induction de l’apoptose .

Composés Similaires :

Acide arginylglycylaspartique (RGD) : Un tripeptide connu pour son rôle dans l’adhésion cellulaire et la signalisation.

Tyrosylglycylphénylalanine (YGF) : Un autre tripeptide avec des effets antitumoraux potentiels.

Unicité du this compound : Le this compound est unique en raison de sa composition spécifique de L-tyrosine, de L-sérine et de L-leucine, qui contribue à ses puissants effets antitumoraux et à sa faible immunogénicité. Contrairement aux autres peptides, il a montré une efficacité significative dans l’inhibition de la croissance des cellules de carcinome hépatocellulaire et l’amélioration de la réponse immunitaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le tyroserleutide peut être synthétisé par des techniques de synthèse peptidique standard. Le processus implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante. La synthèse commence généralement par la protection du groupe amino de la L-tyrosine, suivie du couplage avec la L-sérine et la L-leucine en utilisant des réactifs de couplage comme la dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS). Le produit final est ensuite déprotégé pour donner du this compound .

Méthodes de Production Industrielle : La production industrielle du this compound implique des techniques de synthèse peptidique à grande échelle. Le processus comprend la synthèse peptidique en phase solide (SPPS) où le peptide est assemblé sur un support de résine solide. Cette méthode permet une production efficace et à haut rendement du composé .

Analyse Des Réactions Chimiques

Types de Réactions : Le tyroserleutide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la L-tyrosine peut être oxydé pour former des dérivés quinoniques.

Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques pour donner les amino-alcools correspondants.

Substitution : Le groupe hydroxyle de la L-sérine peut subir des réactions de substitution avec divers électrophiles.

Réactifs et Conditions Courants :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des électrophiles comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés en présence d’une base.

Principaux Produits :

Oxydation : Dérivés quinoniques du this compound.

Réduction : Amino-alcools.

Substitution : Dérivés alkylés ou acylés du this compound.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et des voies de signalisation cellulaire.

Médecine : Il a démontré des effets antitumoraux significatifs, en particulier dans le carcinome hépatocellulaire.

Comparaison Avec Des Composés Similaires

Arginylglycylaspartic acid (RGD): A tripeptide known for its role in cell adhesion and signaling.

Tyrosylglycylphenylalanine (YGF): Another tripeptide with potential antitumor effects.

Uniqueness of Tyroserleutide: this compound is unique due to its specific composition of L-tyrosine, L-serine, and L-leucine, which contributes to its potent antitumor effects and low immunogenicity. Unlike other peptides, it has shown significant efficacy in inhibiting the growth of hepatocellular carcinoma cells and enhancing the immune response .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGGXGKQSVEQHR-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138168-48-6 | |

| Record name | Tyroserleutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TYROSERLEUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9TIM50J8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.